

Synthesis of cis-1,3-Cyclohexanedicarboxylic Anhydride: An Application Note and Protocol

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Compound of Interest

Compound Name: *cis-1,3-Cyclohexanedicarboxylic Acid*

Cat. No.: *B1312413*

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This document provides a detailed protocol for the synthesis of cis-1,3-cyclohexanedicarboxylic anhydride, a valuable building block in organic synthesis, particularly for the preparation of polymers and resins. The protocol is designed for researchers, scientists, and professionals in drug development and materials science.

Introduction

cis-1,3-Cyclohexanedicarboxylic anhydride is a cyclic anhydride characterized by a six-membered carbon ring with two carboxylic anhydride functionalities in a cis configuration. This stereochemistry imparts specific conformational constraints that are leveraged in the synthesis of polymers with defined thermal and mechanical properties. The synthesis is a two-step process commencing with the hydrogenation of isophthalic acid to yield a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid, followed by the dehydration of the cis-isomer to the target anhydride. While the starting material for the anhydride formation is a mixture of diastereomers, the protocol is effective in selectively yielding the cis-anhydride.

Materials and Reagents

Material/Reagent	Grade	Supplier	Notes
Isophthalic acid	99%	Sigma-Aldrich	
5% Palladium on Carbon (Pd/C)	Catalyst grade	Acros Organics	
Methanol	Anhydrous	Fisher Scientific	
Acetic anhydride	≥99%	Merck	
Toluene	Anhydrous	VWR Chemicals	
Heptane	Anhydrous	Alfa Aesar	

Experimental Protocols

Step 1: Synthesis of 1,3-Cyclohexanedicarboxylic Acid (cis- and trans- mixture)

The initial step involves the catalytic hydrogenation of isophthalic acid. This procedure yields a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.

Procedure:

- A 250 mL high-pressure autoclave is charged with isophthalic acid (10.0 g, 60.2 mmol), 5% Pd/C (0.5 g, 5% w/w), and methanol (100 mL).
- The autoclave is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas.
- The vessel is pressurized with hydrogen to 50 bar.
- The reaction mixture is stirred at 100°C for 12 hours, maintaining the hydrogen pressure at 50 bar.
- After cooling to room temperature, the autoclave is carefully depressurized.
- The reaction mixture is filtered through a pad of Celite® to remove the catalyst.

- The filtrate is concentrated under reduced pressure to yield a white solid, which is a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid. The product is dried in a vacuum oven at 60°C.

Typical Yield: 9.8 g (94%) Appearance: White solid Melting Point: 132-141°C (for the mixture of isomers)

Step 2: Synthesis of cis-1,3-Cyclohexanedicarboxylic Anhydride

This step utilizes the mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid to selectively form the cis-anhydride. The trans-isomer does not readily form a cyclic anhydride under these conditions.

Procedure:

- A 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the mixture of 1,3-cyclohexanedicarboxylic acid (20 g, 0.116 mol) and acetic anhydride (80 mL, 0.85 mol).^[1]
- The slurry is heated to reflux, at which point the mixture becomes a homogeneous solution. The reflux is maintained for 5 hours.^[1]
- After the reaction is complete, a distillation apparatus is assembled, and the excess acetic anhydride and acetic acid are removed by distillation at atmospheric pressure. The pot temperature is gradually increased to 200°C to ensure all volatiles are removed.^[1]
- The residue is cooled to room temperature, resulting in a solid mass.
- The crude product is recrystallized from a hot mixture of toluene (40 mL) and heptane (40 mL). The solution is cooled to 4°C to induce crystallization.^[1]
- The resulting crystals are collected by vacuum filtration, washed with cold heptane, and dried in a vacuum oven at 50°C.

Typical Yield: Information on the specific yield for the cis-anhydride from the mixed diacids was not found in the search results. Appearance: Colorless crystalline solid.^[2] Melting Point: 56-

58°C.[2]

Data Presentation

Parameter	Step 1: Hydrogenation	Step 2: Dehydration
Starting Material	Isophthalic acid	1,3-Cyclohexanedicarboxylic acid (mixture)
Reagents	5% Pd/C, Methanol, H ₂	Acetic anhydride, Toluene, Heptane
Temperature	100°C	Reflux, then up to 200°C for distillation
Pressure	50 bar H ₂	Atmospheric
Reaction Time	12 hours	5 hours
Product	1,3-Cyclohexanedicarboxylic acid	cis-1,3-Cyclohexanedicarboxylic anhydride
Typical Yield	94%	Not specified
Melting Point	132-141°C (mixture)	56-58°C[2]

Characterization Data

cis-1,3-Cyclohexanedicarboxylic Acid:

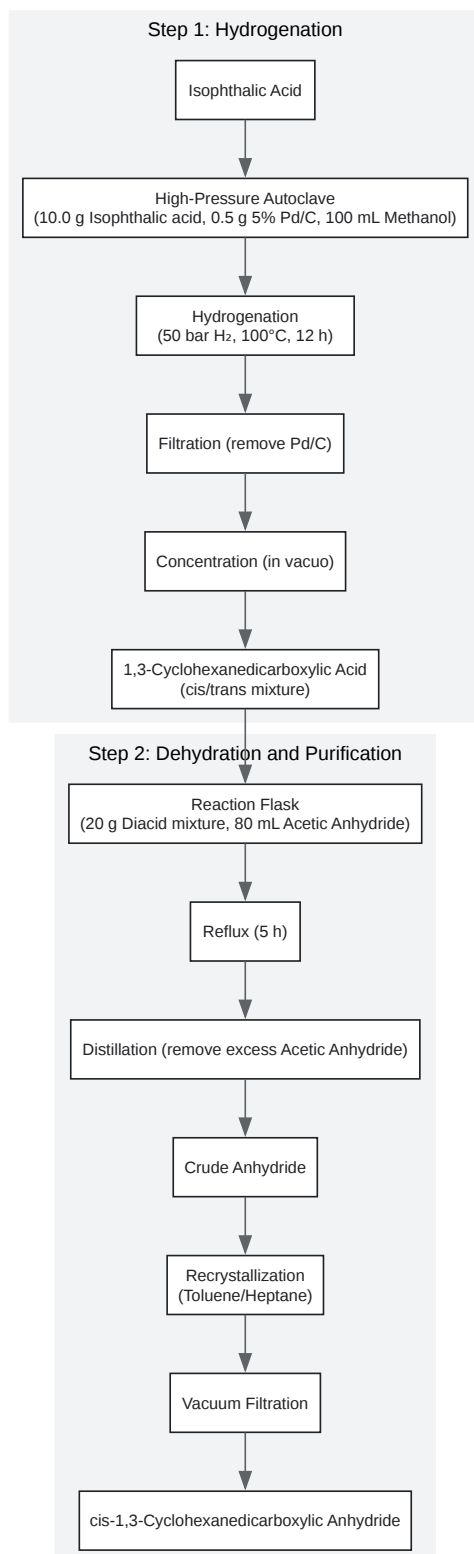
- ¹H NMR (300 MHz, D₂O): Spectral data is available on PubChem.[2] The spectrum would show complex multiplets for the cyclohexane ring protons.
- ¹³C NMR: Spectral data is available on PubChem.[2]
- IR (KBr): A broad absorption in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong absorption around 1700 cm⁻¹ (C=O stretch of the carboxylic acid) are characteristic.[2]

cis-1,3-Cyclohexanedicarboxylic Anhydride:

- ^1H NMR: The spectrum is expected to show multiplets for the cyclohexane ring protons, with potential shifts in the signals adjacent to the carbonyl groups compared to the diacid.
- ^{13}C NMR: The spectrum should show characteristic signals for the carbonyl carbons of the anhydride.
- IR (KBr): The broad O-H stretch from the diacid will be absent. Two characteristic C=O stretching bands for a cyclic anhydride are expected around 1850 cm^{-1} and 1780 cm^{-1} .

Experimental Workflow

Synthesis of cis-1,3-Cyclohexanedicarboxylic Anhydride

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Caption: Workflow for the synthesis of cis-1,3-cyclohexanedicarboxylic anhydride.

Safety Precautions

- The hydrogenation step should be carried out in a properly functioning high-pressure autoclave by trained personnel.
- Acetic anhydride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- All solvents are flammable and should be handled away from ignition sources.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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References

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